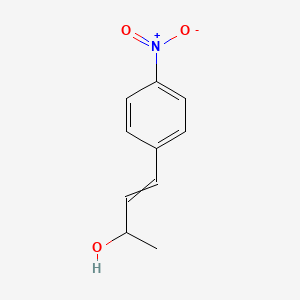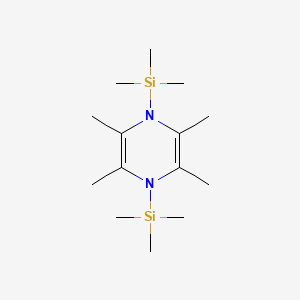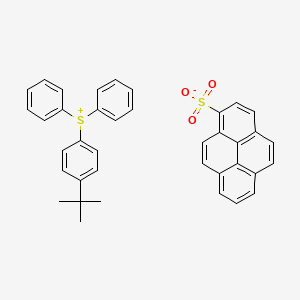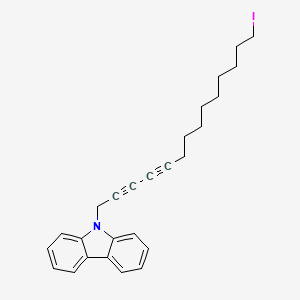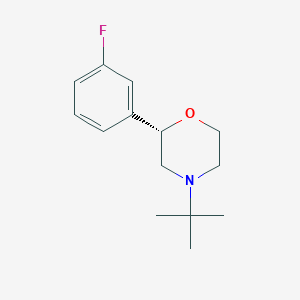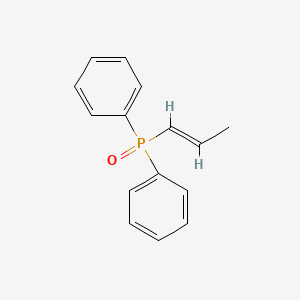
Phosphine oxide, diphenylpropenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, diphenylpropenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenylpropenyl moiety. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphine oxide, diphenylpropenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propenyl halides under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide . Another method involves the addition of diphenylphosphine oxide to alkenes under photoirradiation, which proceeds regioselectively in an anti-Markovnikov manner .
Industrial Production Methods: Industrial production of phosphine oxides often involves large-scale reactions using organometallic reagents and catalysts. For example, the use of palladium-catalyzed cross-coupling reactions between diphenylphosphine oxide and aryl halides has been reported to yield high amounts of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphine oxide, diphenylpropenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Phenylsilane and other silanes are frequently used as reducing agents.
Substitution: Palladium catalysts and organometallic reagents are often employed in substitution reactions.
Major Products:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, diphenylpropenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal complex catalysts and in organocatalysis.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism by which phosphine oxide, diphenylpropenyl- exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, coordinating with metal centers in catalysts, thereby influencing the reactivity and selectivity of the catalytic process . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, diphenylpropenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Similar in structure but lacks the propenyl group.
Aminophosphine oxides: Contain amino groups and exhibit different reactivity and applications.
Diphenyl(phenylethynyl)phosphine oxide: Contains a phenylethynyl group instead of a propenyl group.
Uniqueness: Phosphine oxide, diphenylpropenyl- is unique due to its specific structural features, which confer distinct reactivity and applications compared to other phosphine oxides. Its ability to undergo regioselective addition reactions and its use in various catalytic processes highlight its versatility and importance in both research and industrial applications .
Eigenschaften
CAS-Nummer |
4252-89-5 |
|---|---|
Molekularformel |
C15H15OP |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
[phenyl-[(E)-prop-1-enyl]phosphoryl]benzene |
InChI |
InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-13H,1H3/b13-2+ |
InChI-Schlüssel |
FRJXDOSETLXDIQ-XNJYKOPJSA-N |
Isomerische SMILES |
C/C=C/P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

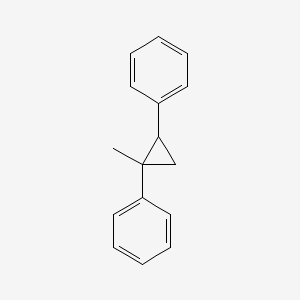
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
